The Definitive Chemical Structure of DL-Aspartic Acid Hemimagnesium Salt: A Technical Guide
The Definitive Chemical Structure of DL-Aspartic Acid Hemimagnesium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the precise chemical structure of DL-Aspartic acid hemimagnesium salt, a compound of interest in various scientific and pharmaceutical applications. This document elucidates the stoichiometry, coordination chemistry, and three-dimensional arrangement of the molecule based on crystallographic data, and it offers standardized protocols for its synthesis and characterization.
Chemical Identity and Physicochemical Properties
DL-Aspartic acid hemimagnesium salt is systematically known as Racemic Magnesium Bis(hydrogen aspartate) Tetrahydrate. The designation "hemimagnesium salt" can be ambiguous; crystallographic studies have definitively shown the stoichiometry to be one magnesium ion for every two aspartic acid molecules, complexed with four water molecules.[1]
A summary of its key chemical identifiers and physicochemical properties is presented in Table 1.
Table 1: Chemical Identifiers and Physicochemical Properties of DL-Aspartic Acid Hemimagnesium Salt Tetrahydrate
| Property | Value | Source(s) |
| Systematic Name | Magnesium bis(DL-hydrogenaspartate) tetrahydrate | [1] |
| Synonyms | DL-Aspartic acid magnesium salt tetrahydrate, Magnesium DL-aspartate, DL-Aspartic acid hemimagnesium salt | |
| CAS Number | 7018-07-7 (tetrahydrate) | [2] |
| Molecular Formula | C₈H₂₀MgN₂O₁₂ | [2] |
| Molecular Weight | 360.56 g/mol | [2] |
| Appearance | White crystalline powder or colorless crystals | |
| Melting Point | Not available | |
| Solubility | Soluble in water | |
| InChI | InChI=1S/2C4H7NO4.Mg.4H2O/c25-2(4(8)9)1-3(6)7;;;;;/h22H,1,5H2,(H,6,7)(H,8,9);;41H2/q;;+2;;;;/p-2/t2m-1,m+1;;;;;/m11..../s1 | [2] |
| SMILES | C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.[Mg+2].O.O.O.O |
Precise Chemical Structure and Coordination Chemistry
The precise chemical structure of DL-Aspartic acid hemimagnesium salt has been elucidated by single-crystal X-ray diffraction. The compound crystallizes as a tetrahydrate, with the formula Mg(L-AspH)(D-AspH)·4H₂O.[1]
The magnesium ion (Mg²⁺) is located at a center of inversion and exhibits an octahedral coordination geometry. The equatorial plane of the octahedron is occupied by the oxygen atoms of four water molecules. The axial positions are occupied by the β-carboxylate oxygen atoms from one L-aspartate and one D-aspartate molecule.[1] This coordination forms a centrosymmetric complex unit.
The aspartate molecules exist as hydrogenaspartate monoanions (AspH⁻), where the α-carboxylic acid and the amino group are protonated, and the β-carboxylic acid group is deprotonated and coordinates to the magnesium ion. The individual complex units are integrated into a three-dimensional network through a system of hydrogen bonds involving the protonated amino groups, the α-carboxylic acid functions, and the coordinated water molecules.[1]
Experimental Protocols
Synthesis of Racemic Magnesium Bis(hydrogen aspartate) Tetrahydrate
This protocol is based on the method described by Schmidbaur et al.[1]
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Reactants:
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DL-Aspartic acid (1 mole equivalent)
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Magnesium hydroxide (0.5 mole equivalent)
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Deionized water
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Procedure:
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Suspend DL-Aspartic acid in deionized water in a round-bottom flask equipped with a reflux condenser.
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Add magnesium hydroxide to the suspension.
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Heat the reaction mixture to reflux with continuous stirring. The suspension will gradually dissolve as the reaction proceeds.
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Continue refluxing until a clear solution is obtained.
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Allow the solution to cool slowly to room temperature.
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Further cool the solution in an ice bath to promote crystallization.
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Collect the resulting colorless crystals by vacuum filtration.
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Wash the crystals with a small amount of cold deionized water.
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Dry the crystals under vacuum to a constant weight.
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Characterization by Single-Crystal X-ray Diffraction
The following is a general protocol for the characterization of small organic salt crystals.
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Crystal Selection and Mounting:
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Select a single crystal of suitable size and quality under a polarizing microscope.
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Mount the crystal on a goniometer head using a cryoprotectant oil.
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Data Collection:
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Center the crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
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Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential solvent loss.
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Perform a preliminary screening to determine the unit cell parameters and crystal system.
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Collect a full sphere of diffraction data by rotating the crystal through a series of frames.
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Data Processing and Structure Solution:
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Integrate the raw diffraction data to obtain a list of reflection intensities.
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Apply corrections for Lorentz factor, polarization, and absorption.
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Solve the crystal structure using direct methods or Patterson methods.
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Refine the structural model against the experimental data using full-matrix least-squares methods.
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Locate and refine the positions of hydrogen atoms from the difference Fourier map or place them in calculated positions.
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Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
This is a general protocol for obtaining the FTIR spectrum of a solid sample.
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Sample Preparation:
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Prepare a KBr pellet by intimately mixing a small amount of the sample (approx. 1 mg) with dry potassium bromide (approx. 100 mg) in an agate mortar and pestle.
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Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition:
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Record a background spectrum of the empty sample compartment or the clean ATR crystal.
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Place the prepared sample in the FTIR spectrometer.
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Acquire the sample spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
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The resulting spectrum should be background-corrected.
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Expected Spectral Features:
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Broad O-H stretching vibrations from the water of hydration and carboxylic acid groups (approx. 3500-3000 cm⁻¹).
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N-H stretching vibrations from the ammonium group (approx. 3200-2800 cm⁻¹).
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Asymmetric and symmetric stretching vibrations of the carboxylate groups (approx. 1650-1550 cm⁻¹ and 1450-1350 cm⁻¹, respectively).
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Characteristic fingerprint region absorptions for the aspartate backbone.
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Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
This is a general protocol for the NMR analysis of a water-soluble organic salt.
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Sample Preparation:
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Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent, typically deuterium oxide (D₂O).
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Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration.
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Transfer the solution to an NMR tube.
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Data Acquisition:
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Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
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For ¹H NMR, typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected proton chemical shifts.
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For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
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Expected Spectral Features:
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In the ¹H NMR spectrum, signals corresponding to the α-proton and the two β-protons of the aspartate molecule. The chemical shifts and coupling patterns will be indicative of the molecular structure in solution.
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In the ¹³C NMR spectrum, signals for the two carboxyl carbons and the two aliphatic carbons of the aspartate backbone.
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Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of DL-Aspartic acid hemimagnesium salt tetrahydrate.
